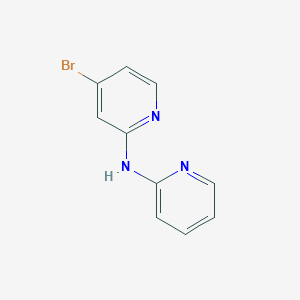

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

4-bromo-N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQAMGHRSBIMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Nucleophilic Substitution

An alternative involves direct bromination of pyridin-2-amine derivatives, followed by substitution reactions to introduce the amino group at the 2-position. This approach often employs electrophilic bromination, with subsequent nucleophilic substitution or coupling reactions to achieve the target compound.

Pyridin-2-amine derivative + Br2 → 4-bromo-pyridin-2-amine intermediate

While specific details on this route are limited, it aligns with general aromatic bromination principles, where the amino group directs bromination ortho to itself, favoring substitution at the 4-position.

- Potential for regioselective bromination.

- Compatibility with various substituted pyridines.

- Over-bromination risk.

- Requires careful control of reaction conditions.

Multi-step Synthesis via Imidazo[1,2-a]pyridine Intermediates

Recent research highlights multi-step routes involving the synthesis of imidazo[1,2-a]pyridine derivatives, which are then brominated or further functionalized to yield the desired compound. For example, a typical sequence involves:

- Formation of substituted imidazo[1,2-a]pyridines via condensation reactions.

- Bromination at specific positions using N-bromosuccinimide (NBS).

- Subsequent functionalization to introduce the amino group.

Substituted imidazo[1,2-a]pyridine + NBS → Brominated intermediate → Amination to give 4-bromo-N-(pyridin-2-YL)pyridin-2-amine

Patents and studies describe this route as versatile, enabling selective bromination and subsequent substitution, with yields optimized through temperature and reagent control.

- High regioselectivity.

- Modular approach allows diverse substitutions.

- Multi-step process with longer reaction times.

- Requires careful purification at each step.

Chemical Reactions Analysis

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.

Oxidation Reactions: The compound can undergo oxidative amidation reactions using TBHP in decane.

Cyclization Reactions: The compound can form imidazopyridines via one-pot tandem cyclization/bromination when only TBHP is added.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of pharmacologically active compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable precursor for designing new drugs.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis , with studies reporting significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 μM against specific strains. This suggests that the compound could be further explored for its potential in developing antitubercular therapies.

Biological Studies

The compound serves as a probe in biological studies aimed at understanding interactions between small molecules and biological targets. Its dual pyridine structure may enhance binding affinity to various enzymes and receptors, which is crucial for drug discovery and development.

Structure-Activity Relationship (SAR)

The presence of the bromine atom is believed to enhance the reactivity and influence the biological activity of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine compared to other halogenated derivatives. This aspect makes it a candidate for further investigation into its mechanism of action and therapeutic potential.

Materials Science

In materials science, 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can be utilized in developing novel materials with specific electronic or optical properties. The compound's ability to form coordination complexes due to its ligand properties opens avenues for research into new functional materials.

Synthesis and Chemical Properties

The synthesis of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine typically involves reactions that can yield various substituted pyridines, depending on the reagents and conditions used. Common synthetic routes include:

- Nucleophilic Substitution : Utilizing reagents like sodium methoxide or potassium tert-butoxide to replace the bromine atom.

- Oxidation/Reduction Reactions : Employing oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets and pathways. For instance, in oxidative amidation reactions, the compound undergoes C–C bond cleavage promoted by I2 and TBHP, leading to the formation of N-(pyridin-2-yl)amides . The compound’s ability to participate in various chemical reactions makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Bromopyridin-amines

Key Observations :

- Substituent Position : Bromine at position 4 (vs. 5 or 6) directs electrophilic substitution and influences regioselectivity in cross-coupling reactions .

- Hydrogen Bonding : The pyridin-2-yl group in 4-Bromo-N-(pyridin-2-yl)pyridin-2-amine supports stronger intermolecular interactions compared to dimethyl or methoxybenzyl analogs, as seen in the crystal packing of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

Key Observations :

Key Observations :

- Medicinal Chemistry : The title compound’s structural analogs show antiproliferative effects (e.g., platinum complex in ) and kinase inhibition (e.g., ARQ 092 in ).

- Materials Science : HBrdpa’s role in oligomer synthesis highlights bromopyridin-amines’ utility in designing π-conjugated systems for optoelectronics .

Biological Activity

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound of interest due to its unique molecular structure, which includes two pyridine rings and a bromine atom. This structure positions it within the substituted pyridine family, potentially endowing it with significant biological activity. The molecular formula for this compound is C10H8BrN3, with a molecular weight of 250.09 g/mol. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C10H8BrN3

- Molecular Weight : 250.09 g/mol

- Key Functional Groups :

- Bromine atom at the 4-position of one pyridine ring

- Amine group attached to the nitrogen of another pyridine ring

These features contribute to its potential reactivity and interaction with various biological targets.

Biological Activity Insights

Research indicates that 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine exhibits significant biological activity. Compounds structurally akin to this compound have been noted for their interactions with various biological pathways, including:

- Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases, which are pivotal in cell proliferation and cancer progression.

- Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : The compound may influence cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-N-(pyridin-2-YL)pyridin-2-amide | C10H8BrN3 | Contains an amide functional group instead of an amine. |

| 4-Thiazol-N-(pyridin-2-YL)pyrimidin-2-amines | C11H9N5S | Features a thiazole ring instead of a pyridine ring. |

| 6-Methyl-N-(pyridin-2-YL)pyridin-2-amines | C11H10N3 | Contains a methyl group at the 6-position instead of bromine. |

These comparisons highlight how variations in functional groups can influence biological activity and reactivity.

Case Studies and Research Findings

While direct studies on 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine are sparse, related research provides insights into its potential applications:

- Protein Kinase Inhibition : Research on similar compounds has shown that they can inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This suggests that 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine may also exhibit such inhibitory effects.

- Antimicrobial Activity : Investigations into pyridine-based compounds have revealed selective activity against pathogens like Chlamydia, indicating that structural features similar to those in 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine could confer similar properties .

- Cytotoxicity Assessments : Preliminary toxicity studies suggest that certain derivatives maintain low toxicity levels while exhibiting potent biological activities, which is essential for therapeutic applications .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.